REACTION_CXSMILES
|
[CH3:1][O:2][C:3](=[O:19])[C:4]1[CH:9]=[CH:8][C:7]([NH:10][CH:11]([CH2:14][CH3:15])[CH2:12][CH3:13])=[C:6]([N+:16]([O-])=O)[CH:5]=1>C(O)C.[Pd]>[CH3:1][O:2][C:3](=[O:19])[C:4]1[CH:9]=[CH:8][C:7]([NH:10][CH:11]([CH2:12][CH3:13])[CH2:14][CH3:15])=[C:6]([NH2:16])[CH:5]=1
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Name
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4-(1-Ethyl-propylamino)-3-nitro-benzoic acid methyl ester
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Quantity
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7 g
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Type
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reactant
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Smiles
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COC(C1=CC(=C(C=C1)NC(CC)CC)[N+](=O)[O-])=O
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Name
|
|
Quantity
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70 mL
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Type
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solvent
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Smiles
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C(C)O
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Name
|
|
Quantity
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0.35 g
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Type
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catalyst
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Smiles
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[Pd]
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
|
The catalyst was removed by filtration over celite
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Type
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CONCENTRATION
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Details
|
the filtrate was concentrated
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Type
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CUSTOM
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Details
|
after crystallization from diethylether 5.00 g (65%) of 3-Amino-4-(1-ethyl-propylamino)-benzoic acid methyl ester
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Type
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CUSTOM
|
Details
|
were obtained
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Reaction Time |
4 h |
Name
|
|
Type
|
|
Smiles
|
COC(C1=CC(=C(C=C1)NC(CC)CC)N)=O
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |